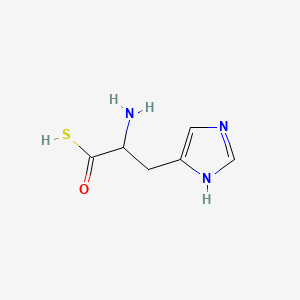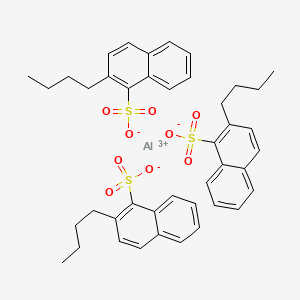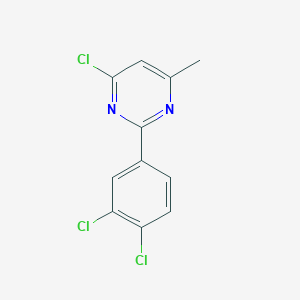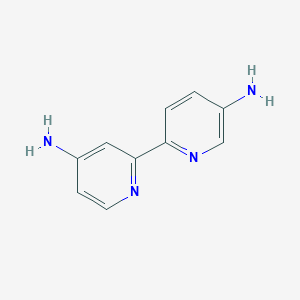
4,5-Diamino-2,2-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Diamino-2,2-bipyridine is an organic compound with the chemical formula C10H10N4. It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond. The presence of amino groups at the 4 and 5 positions of the bipyridine structure makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2,2-bipyridine typically involves the reduction of 4,5-dinitro-2,2-bipyridine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid . The reaction conditions generally require a controlled temperature and pressure to ensure the complete reduction of nitro groups to amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and a palladium on carbon catalyst to achieve efficient reduction. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.
化学反应分析
Types of Reactions
4,5-Diamino-2,2-bipyridine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate.
Reduction: The compound can be further reduced to form more complex amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,5-dinitro-2,2-bipyridine.
Reduction: Formation of more complex amine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
科学研究应用
作用机制
The mechanism of action of 4,5-Diamino-2,2-bipyridine primarily involves its ability to chelate metal ions. The nitrogen atoms in the bipyridine structure can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions. In biological systems, the chelation of metal ions can help regulate their concentrations and prevent metal-induced toxicity .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A parent compound with no amino groups, commonly used as a ligand in coordination chemistry.
4,4’-Diamino-2,2’-bipyridine: Similar to 4,5-Diamino-2,2-bipyridine but with amino groups at the 4 and 4’ positions.
3,3’-Diamino-2,2’-bipyridine: Another derivative with amino groups at the 3 and 3’ positions, known for its metal chelation properties.
Uniqueness
This compound is unique due to the specific positioning of its amino groups, which can influence its coordination chemistry and reactivity. This positioning allows for the formation of distinct metal complexes and can affect the compound’s electronic properties, making it suitable for specific applications in catalysis and material science .
属性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
6-(4-aminopyridin-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H10N4/c11-7-3-4-13-10(5-7)9-2-1-8(12)6-14-9/h1-6H,12H2,(H2,11,13) |
InChI 键 |
NMDHNTARELAJBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1N)C2=NC=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)
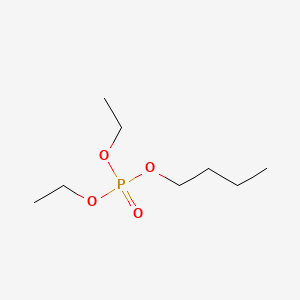
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)
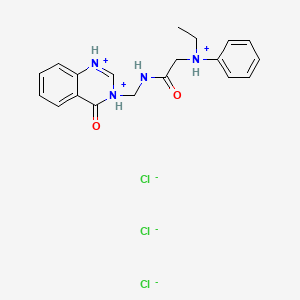
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)

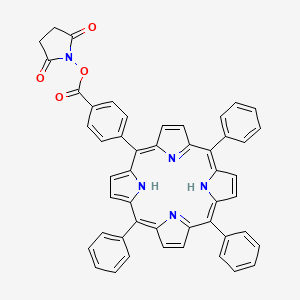

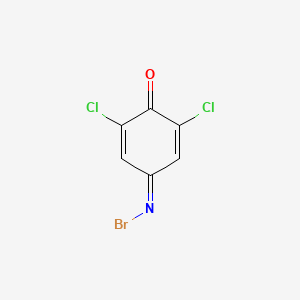
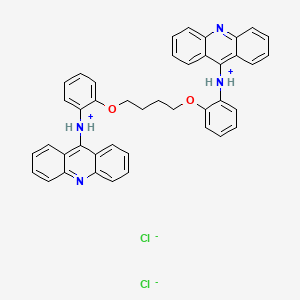
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
